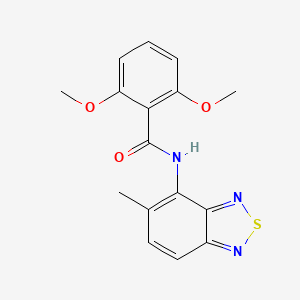![molecular formula C16H19Cl2NO2 B4400526 4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride](/img/structure/B4400526.png)
4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride
Overview
Description
4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer progression, fungal growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells and organisms. The compound has been found to alter gene expression, induce cell cycle arrest, and modulate immune responses. It has also been reported to affect the levels of various cytokines and chemokines involved in inflammation and immune regulation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride in lab experiments is its potential therapeutic applications. The compound can be used to study the mechanisms of cancer, fungal infections, inflammation, and viral infections. However, one of the limitations of using this compound is its potential toxicity. The compound has been reported to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride. One area of interest is the development of more potent and selective analogs of the compound for use in therapeutic applications. Another direction is the investigation of the compound's effects on other biological processes, such as metabolism and neurodegeneration. Furthermore, the compound's potential as a diagnostic tool for cancer and other diseases could also be explored. Finally, the compound's pharmacokinetics and pharmacodynamics could be further studied to optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anticancer, antifungal, anti-inflammatory, and antiviral properties. Although the mechanism of action is not fully understood, the compound has been suggested to act by inhibiting various enzymes and signaling pathways involved in disease progression. The compound's advantages and limitations in lab experiments have also been discussed. Finally, several future directions for research on this compound have been identified.
Scientific Research Applications
4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antifungal activity against various fungal strains. Furthermore, the compound has been reported to have anti-inflammatory and antiviral effects.
properties
IUPAC Name |
4-[2-(1-chloronaphthalen-2-yl)oxyethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c17-16-14-4-2-1-3-13(14)5-6-15(16)20-12-9-18-7-10-19-11-8-18;/h1-6H,7-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWJKPMNZREAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C3=CC=CC=C3C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4400445.png)
![N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)
![2-({[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400462.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)
![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)

![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)